Positional Isomerism: A Fundamental Differentiator in Synthetic Utility
2-(Chloromethyl)morpholine (CAS 122894-70-6) is a positional isomer of N-chloromethylmorpholine (CAS 16158-87-5). The difference in substitution site (2-position on the carbon ring vs. the nitrogen atom) is not merely structural but dictates the compound's core synthetic application. While N-chloromethylmorpholine is used as a chloromethylating agent or for N-alkylation, 2-(Chloromethyl)morpholine serves as a key intermediate for creating C-substituted spirocyclic and fused morpholine scaffolds . This is a binary, qualitative distinction with profound quantitative implications for yield and feasibility in specific synthetic routes [1].
| Evidence Dimension | Synthetic Application |
|---|---|
| Target Compound Data | Enables synthesis of bis-morpholine spiroacetals and oxazepane analogues via C-alkylation and cyclization |
| Comparator Or Baseline | N-Chloromethylmorpholine: Used primarily for N-alkylation and as a chloromethylating agent |
| Quantified Difference | Qualitative difference in reaction outcome (C-C bond formation vs. N-C bond formation) |
| Conditions | Synthetic chemistry principles and documented uses in literature |
Why This Matters
This distinction determines the achievable molecular topology, making 2-(Chloromethyl)morpholine irreplaceable for accessing specific three-dimensional scaffolds in drug discovery.
- [1] Kovari, D., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 90(7), 2652-2661. View Source
